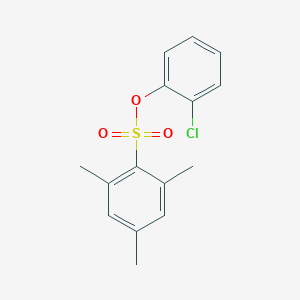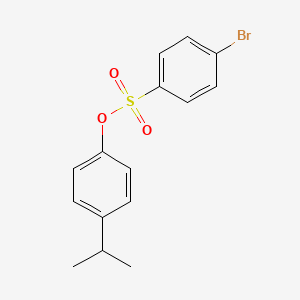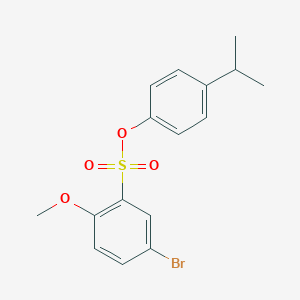
(2-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate
Descripción general
Descripción
(2-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate, also known as 2-CP, is a chemical compound that has been extensively studied in the field of scientific research. This compound has been synthesized using various methods and has shown significant potential in various applications such as in the field of organic synthesis, pharmaceuticals, and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
Polymerization Applications : A study explored the use of iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant for producing highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films. These films showed very high conductivities, indicating potential applications in electronics and materials science (Subramanian et al., 2009).
Supramolecular Chemistry : Research on 2-chlorophenyl 3-nitrobenzenesulfonate and its derivatives highlighted their ability to form supramolecular aggregates through various interactions. This has implications for the design of molecular systems and materials (Vembu et al., 2004).
Medical Imaging : A study developed methods for the 18F-labelling of vorozole analogues using derivatives of 2,4,6-trimethylbenzenesulfonate. These compounds showed promise as PET tracers for imaging aromatase in medical diagnostics (Erlandsson et al., 2008).
Photooxidation Studies : The photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been studied, shedding light on the mechanisms of nitrosobenzene reduction and their environmental implications (Miller & Crosby, 1983).
Gas Separation Technologies : Research on sulfonic acid-functionalized trimethyl-substituted polyimides, derived from 2,4,6-trimethylbenzenesulfonic acid, revealed their potential in gas separation applications, particularly in CO2/CH4 selectivity (Abdulhamid et al., 2021).
Organometallic Chemistry : Studies involving carbene ligands bound to the Cp*RuCl moiety have utilized derivatives of 2,4,6-trimethylbenzenesulfonate, contributing to our understanding of electron donor properties and steric effects in organometallic chemistry (Huang et al., 1999).
Synthesis of Pharmaceuticals : The synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, a precursor for the antiplatelet drug Clopidrogel, involved derivatives of 2,4,6-trimethylbenzenesulfonate. This highlights its role in pharmaceutical synthesis (Li et al., 2012).
Chemical Synthesis : Research into the SRN1 mechanism for synthesizing bis(trimethylstannyl)aryl compounds used derivatives of 2,4,6-trimethylbenzenesulfonate, contributing to our understanding of nucleophilic substitutions in organic synthesis (Chopa et al., 2002).
Reduction Pathways : Studies on the reduction of nitrosobenzenes by thiols in alcoholic media used 4-chloronitrosobenzene, a derivative of 2,4,6-trimethylbenzenesulfonate, to understand the reaction pathways and intermediate products (Montanari et al., 1999).
Protecting Groups in Synthesis : The utility of the 2,4,6-trimethoxyphenyl unit as a protecting group for silicon in synthesis has been explored, where derivatives of 2,4,6-trimethylbenzenesulfonate were used in various experiments (Popp et al., 2007).
Propiedades
IUPAC Name |
(2-chlorophenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOVGPOBJADSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)


![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)